molecular formula C12H12ClNO2S B14653214 Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 51571-54-1

Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Katalognummer: B14653214
CAS-Nummer: 51571-54-1
Molekulargewicht: 269.75 g/mol
InChI-Schlüssel: ZUJTYWURKKTOBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a benzothiazine ring system, which is known for its diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction proceeds via the formation of an enaminoketone intermediate, which cyclizes to form the benzothiazine ring . The reaction is regioselective and occurs through the predominately keto form of the β-ketoester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. Additionally, its ability to intercalate with DNA makes it a potential anticancer agent by inhibiting DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
  • 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate

Comparison: Ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to the presence of both a chloro and an ethyl ester group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to these substituents.

Eigenschaften

CAS-Nummer

51571-54-1

Molekularformel

C12H12ClNO2S

Molekulargewicht

269.75 g/mol

IUPAC-Name

ethyl 6-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate

InChI

InChI=1S/C12H12ClNO2S/c1-3-16-12(15)11-7(2)14-9-6-8(13)4-5-10(9)17-11/h4-6,14H,3H2,1-2H3

InChI-Schlüssel

ZUJTYWURKKTOBT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(NC2=C(S1)C=CC(=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.